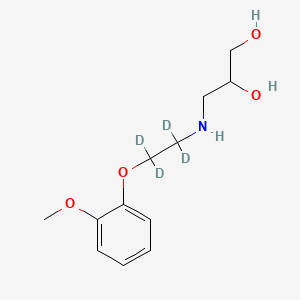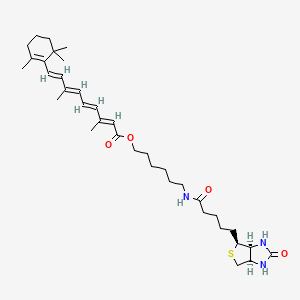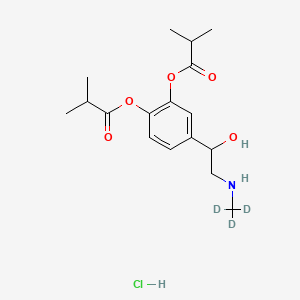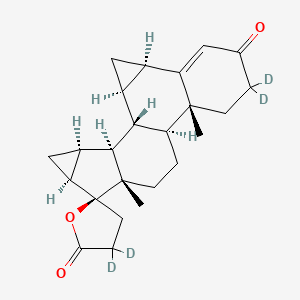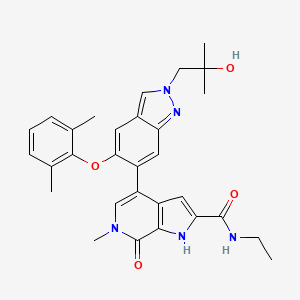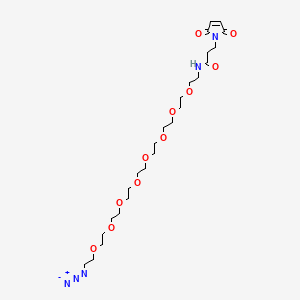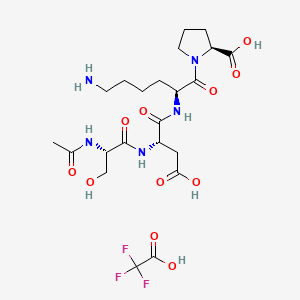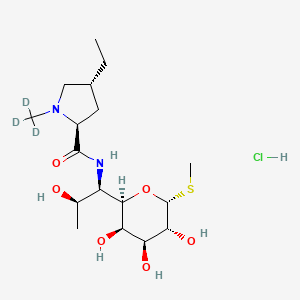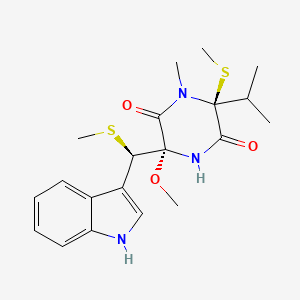
Phaeosphaone D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phaeosphaone D is a thiodiketopiperazine alkaloid compound isolated from the endophytic fungus Phaeosphaeria fuckelii. This compound is known for its mushroom tyrosinase inhibitory activity, with an IC50 value of 33.2 μM . This compound features an unusual β-(oxy)thiotryptophan motif, which contributes to its unique chemical properties .
Méthodes De Préparation
Phaeosphaone D is synthesized by the endophytic fungus Phaeosphaeria fuckelii, which is associated with the herbal medicine Phlomis umbrosa . The synthetic route involves the production of thiodiketopiperazine alkaloids, including this compound, through the metabolic processes of the fungus . The structures of these compounds are elucidated by extensive spectroscopic data analysis, and their absolute configurations are determined by single-crystal X-ray diffraction and ECD calculations .
Analyse Des Réactions Chimiques
Phaeosphaone D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Phaeosphaone D has several scientific research applications, including:
Chemistry: It is used as a model compound for studying thiodiketopiperazine alkaloids and their chemical properties.
Biology: This compound is studied for its biological activity, particularly its ability to inhibit mushroom tyrosinase, which is important in the study of melanin biosynthesis and related disorders
Mécanisme D'action
Phaeosphaone D exerts its effects by inhibiting the enzyme tyrosinase, which is involved in the biosynthesis of melanin. The compound interacts with the active site of tyrosinase, leading to the inhibition of its catalytic activity. A molecular-docking study disclosed the π-π stacking interaction between the indole moiety of this compound and the His243 residue of tyrosinase .
Comparaison Avec Des Composés Similaires
Phaeosphaone D is compared with other similar thiodiketopiperazine alkaloids, such as:
- Phaeosphaone A
- Phaeosphaone B
- Phaeosphaone C
- Phaeosphaone E
- Chetoseminudin B
- Polanrazine B
- Leptosin D
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its β-(oxy)thiotryptophan motif and its potent tyrosinase inhibitory activity .
Propriétés
Formule moléculaire |
C20H27N3O3S2 |
|---|---|
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
(3S,6S)-3-[(R)-1H-indol-3-yl(methylsulfanyl)methyl]-3-methoxy-1-methyl-6-methylsulfanyl-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C20H27N3O3S2/c1-12(2)20(28-6)17(24)22-19(26-4,18(25)23(20)3)16(27-5)14-11-21-15-10-8-7-9-13(14)15/h7-12,16,21H,1-6H3,(H,22,24)/t16-,19-,20+/m1/s1 |
Clé InChI |
MMJIEYVVWHZRDB-AHRSYUTCSA-N |
SMILES isomérique |
CC(C)[C@@]1(C(=O)N[C@](C(=O)N1C)([C@@H](C2=CNC3=CC=CC=C32)SC)OC)SC |
SMILES canonique |
CC(C)C1(C(=O)NC(C(=O)N1C)(C(C2=CNC3=CC=CC=C32)SC)OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


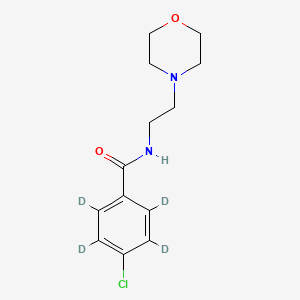
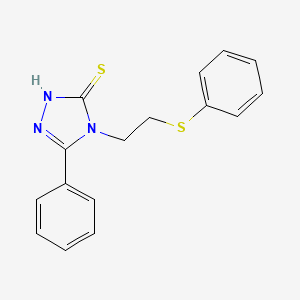
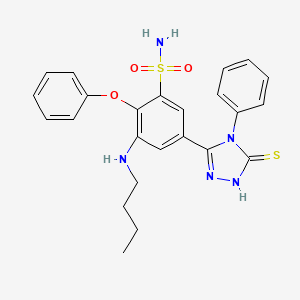
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
